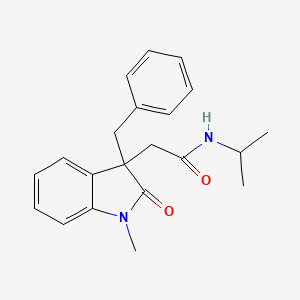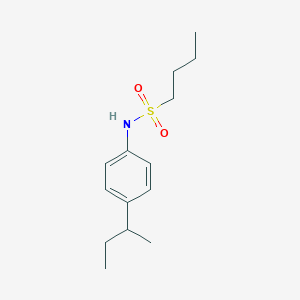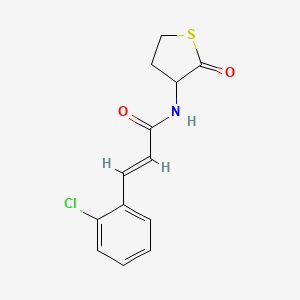
3-(4-methoxy-3-nitrophenyl)-2-(3-methylphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxy-3-nitrophenyl)-2-(3-methylphenyl)acrylonitrile, also known as MNPA, is a chemical compound with various scientific research applications. It is a yellow crystalline solid that belongs to the family of acrylonitrile derivatives. MNPA has attracted significant attention due to its potential use in the development of new therapeutic agents for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-2-(3-methylphenyl)acrylonitrile is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxy-3-nitrophenyl)-2-(3-methylphenyl)acrylonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has some limitations for laboratory experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. This compound can also be toxic at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
3-(4-methoxy-3-nitrophenyl)-2-(3-methylphenyl)acrylonitrile has significant potential for future research. Some possible future directions include:
1. Investigating the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Exploring the mechanism of action of this compound to better understand its effects on various pathways.
3. Developing new synthetic methods for this compound to improve yield and purity.
4. Investigating the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
5. Conducting further studies to determine the optimal dosage and administration route for this compound in various disease models.
In conclusion, this compound is a chemical compound with significant scientific research applications. It has potential as a therapeutic agent for the treatment of various diseases and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 3-(4-methoxy-3-nitrophenyl)-2-(3-methylphenyl)acrylonitrile involves the reaction of 4-methoxy-3-nitrobenzaldehyde and 3-methylphenylacetonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism to yield this compound as a yellow crystalline solid. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(4-methoxy-3-nitrophenyl)-2-(3-methylphenyl)acrylonitrile has been extensively studied for its potential use in the development of new therapeutic agents. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-2-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-4-3-5-14(8-12)15(11-18)9-13-6-7-17(22-2)16(10-13)19(20)21/h3-10H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFHSIJSJIHRLE-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC(=C(C=C2)OC)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,3-trifluoro-N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5408204.png)
![4-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5408207.png)
![2-(2-fluoro-5-methoxyphenyl)-4-{[3-(methoxymethyl)pyrrolidin-1-yl]methyl}-5-methyl-1,3-oxazole](/img/structure/B5408219.png)
![7-(2-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408222.png)
![rel-(4aS,8aR)-6-[(2-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5408235.png)

![4-(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B5408250.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine](/img/structure/B5408253.png)


![9-(2-amino-6-methylpyrimidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5408290.png)
![ethyl 3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate](/img/structure/B5408296.png)
![4-ethoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5408299.png)
